molecular formula C15H20N2OS B8577642 N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8577642
M. Wt: 276.4 g/mol
InChI Key: ATCOOSDEDRDAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylmethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and cyclohexylmethyl groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the cyclohexylmethyl group on the nitrogen atom differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H20N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,16,17)

InChI Key

ATCOOSDEDRDAMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3CCCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 2-chloro-6-methoxybenzo[d]thiazole (900 mg, 4.5 mmol) in 4.5 ml of NMP was added cyclohexylmethanamine (865 mg, 7.65 mmol) and DIPEA (1.57 ml, 9.0 mmol). The reaction solution was stirred at 105-110° C. for 66 hours. The reaction was worked up by adding 250 ml ethyl acetate and washed with 2×60 ml of saturated NaHCO3, 3×60 ml water, 1×60 ml saturated NaCl, dried with sodium sulfate, filtered and concentrated in vacuo to give N-(cyclohexylmethyl)-6-methoxybenzo[d]thiazol-2-amine as solid (1.18 grams). ES/MS m/z 277.1 (MH+).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-methoxybenzo[d]thiazole (900 mg, 4.5 mmol) in 4.5 mL of NMP was added cyclohexylmethanamine (865 mg, 7.65 mmol) and DIPEA (1.57 mL, 9.0 mmol). The reaction solution was stirred at 105-110° C. for 66 hours. The reaction was diluted with EtOAc (250 mL) and washed with saturated NaHCO3 (2×60 mL), water (3×60 mL), saturated NaCl (60 mL), dried with sodium sulfate, filtered and concentrated in vacuo to give N-(cyclohexylmethyl)-6-methoxybenzo[d]thiazol-2-amine as a solid (1.18 grams). ES/MS m/z 277.1 (MH+).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.